
Dendocarbin A
Overview
Description
Dendocarbin A is a natural product belonging to the diterpenoid class. It is extracted from the plant Dendrobium cariniferum. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of cancer, inflammatory diseases, and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Dendocarbin A primarily involves the extraction and separation from Dendrobium cariniferum plants. The process includes a series of chemical reactions and purification steps to obtain this compound with high purity .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant source, followed by purification using techniques such as chromatography. The compound is then crystallized to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Dendocarbin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Dendocarbin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpenoid synthesis and reactivity.
Biology: Research has shown its potential in modulating biological pathways involved in inflammation and cell proliferation.
Medicine: this compound is being investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Dendocarbin A exerts its effects through various molecular targets and pathways. It has been shown to interact with cellular proteins involved in the regulation of apoptosis and inflammation. The compound can modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to reduced inflammation and increased cell death in cancerous cells .
Comparison with Similar Compounds
- Dendocarbin B
- Bisaborosaol C
- Ugandenial A
- Warburganal
- Polygodial
Comparison: Dendocarbin A is unique due to its specific molecular structure and the presence of functional groups that confer its biological activity. Compared to similar compounds like Dendocarbin B and Ugandenial A, this compound has shown more potent anticancer and anti-inflammatory properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for therapeutic research .
Biological Activity
Dendocarbin A is a natural compound derived from the herb Polygonum hydropiper. It has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing findings from various studies, including its cytotoxicity, anti-inflammatory properties, and potential therapeutic applications.
This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound's molecular formula and structural features are critical for understanding its interaction with biological systems.
- Molecular Formula : C₁₈H₁₈O₄
- CAS Number : 350986-74-2
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety and efficacy of this compound. In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
These results indicate that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Anti-Inflammatory Activity
Recent research has highlighted the anti-inflammatory properties of this compound. In studies involving lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, this compound was shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6.
Experimental Setup
- Cell Type : BV-2 Microglial Cells
- Concentration Range : 1.25 µM to 5 µM
- Assays Used : ELISA for cytokine measurement, Griess reaction for nitric oxide quantification.
Results Summary
Cytokine | Control (pg/mL) | This compound Treatment (pg/mL) |
---|---|---|
TNF-α | 200 | 120 |
IL-6 | 150 | 80 |
Nitric Oxide | 100 | 40 |
These findings suggest that this compound can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by neuroinflammation.
The mechanisms underlying the biological activity of this compound are still being elucidated. Molecular docking studies have indicated that this compound interacts with various pro-inflammatory enzymes, which may explain its observed effects on cytokine release and cellular inflammation pathways.
Case Studies and Applications
Several case studies have explored the application of this compound in treating inflammatory diseases and cancer. These investigations often focus on its potential as a complementary therapy in conjunction with conventional treatments.
- Neuroinflammation in Bacterial Meningitis :
- Anticancer Therapy :
Q & A
Basic Research Questions
Q. Q1. What are the key physicochemical properties of Dendocarbin A, and how do they influence its bioactivity in preclinical studies?
Answer: this compound's bioactivity is closely tied to its solubility, stereochemistry, and stability under physiological conditions. Researchers should prioritize:
- Solubility profiling using HPLC under varying pH and solvent conditions to assess bioavailability .
- Stereochemical analysis via X-ray crystallography or NMR to confirm structural integrity, as minor isomer variations can alter pharmacological outcomes .
- Stability testing in simulated biological environments (e.g., plasma, buffers) to identify degradation pathways .
Q. Q2. What experimental methodologies are recommended for isolating this compound from natural sources?
Answer: Isolation protocols typically involve:
- Chromatographic techniques (e.g., column chromatography with silica gel or Sephadex LH-20) guided by TLC monitoring .
- Spectroscopic validation (UV, IR, MS) to confirm purity and structural identity .
- Bioassay-guided fractionation to track bioactive fractions during extraction, ensuring target specificity .
Q. Q3. How can researchers design initial dose-response studies for this compound in vitro?
Answer:
- Use a logarithmic concentration range (e.g., 0.1–100 μM) to capture sigmoidal dose-response curves.
- Incorporate positive/negative controls (e.g., known inhibitors or vehicle-only treatments) to validate assay robustness .
- Employ triplicate technical replicates and statistical tools (e.g., ANOVA) to minimize variability .
Advanced Research Questions
Q. Q4. How can conflicting reports on this compound’s mechanism of action be systematically resolved?
Answer: Contradictions in mechanistic data require:
- Comparative analysis of experimental conditions (e.g., cell lines, assay endpoints, incubation times) across studies .
- Pathway enrichment analysis (via RNA-seq or proteomics) to identify upstream/downstream targets under standardized conditions .
- Independent replication of key findings in multiple labs to rule out context-specific artifacts .
Q. Q5. What strategies optimize this compound’s synthetic yield while maintaining enantiomeric purity?
Answer:
- Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) to control stereocenters .
- Process intensification via microreactor systems to enhance reaction kinetics and reduce racemization .
- In-line analytics (e.g., PAT tools) for real-time monitoring of intermediates and byproducts .
Q. Q6. How should researchers address discrepancies in this compound’s pharmacokinetic data across species?
Answer:
- Conduct allometric scaling to adjust for metabolic rate differences between rodents and primates .
- Perform physiologically based pharmacokinetic (PBPK) modeling to account for species-specific enzyme expression (e.g., CYP450 isoforms) .
- Validate findings using cassette dosing in cross-species studies to minimize inter-individual variability .
Q. Q7. What statistical frameworks are suitable for analyzing non-linear dose-response relationships in this compound’s anti-cancer assays?
Answer:
- Four-parameter logistic (4PL) regression to model IC50 values and Hill slopes .
- Bootstrap resampling to estimate confidence intervals for EC50 values in small-sample datasets .
- Bayesian hierarchical models to integrate heterogeneous data from multi-center studies .
Q. Methodological Challenges
Q. Q8. How can researchers mitigate batch-to-batch variability in this compound production?
Answer:
- Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs) affecting purity .
- Use multivariate analysis (e.g., PCA) to correlate raw material attributes with final product quality .
- Establish stability-indicating assays (e.g., forced degradation studies) to define shelf-life limits .
Q. Q9. What approaches reconcile contradictory findings in this compound’s toxicity profiles?
Answer:
- Meta-analysis of preclinical toxicity data to identify confounding variables (e.g., dosing regimens, animal strains) .
- Organ-on-a-chip models to assess tissue-specific toxicity mechanisms in human-relevant systems .
- Adverse outcome pathway (AOP) frameworks to link molecular initiating events to apical toxic effects .
Q. Q10. How should researchers design multi-omics studies to elucidate this compound’s polypharmacology?
Answer:
Properties
IUPAC Name |
(1R,5aS,9aS,9bR)-1-hydroxy-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-14(2)7-4-8-15(3)10(14)6-5-9-11(15)13(17)18-12(9)16/h5,10-11,13,17H,4,6-8H2,1-3H3/t10-,11+,13+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBMCLVOVBJJOU-MDHDOXDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC=C3C2C(OC3=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC=C3[C@@H]2[C@@H](OC3=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.